molecular formula C8H5N3S B14199367 1h-Imidazo[4,5-b]thieno[3,2-e]pyridine CAS No. 869741-32-2

1h-Imidazo[4,5-b]thieno[3,2-e]pyridine

Cat. No.: B14199367
CAS No.: 869741-32-2
M. Wt: 175.21 g/mol
InChI Key: YAYUGXHTJPNZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is a fused heterocyclic compound featuring an imidazole ring fused with a thienopyridine scaffold. This structure combines nitrogen and sulfur heteroatoms, conferring unique electronic and steric properties. Its synthesis, as described in , involves the Friedländer reaction between creatinine and aminothiophenecarbaldehydes, yielding two isomers (3 and 4) distinguished by the thiophene ring orientation (thieno[3,2-e] vs. thieno[2,3-e]).

Properties

CAS No.

869741-32-2

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

12-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,10-pentaene

InChI

InChI=1S/C8H5N3S/c1-2-12-8-5(1)3-6-7(11-8)10-4-9-6/h1-4H,(H,9,10,11)

InChI Key

YAYUGXHTJPNZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC3=C(C=C21)NC=N3

Origin of Product

United States

Preparation Methods

Friedländer Condensation with Creatinine

The Friedlälder reaction remains a cornerstone for constructing the imidazo[4,5-b]pyridine core. Björk and Grivas pioneered this approach by reacting creatinine with aminothiophenecarbaldehydes under neutral conditions to avoid decomposition of sensitive intermediates. For instance, 2-amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine was synthesized via condensation of creatinine (19 ) and 3-amino-2-thiophenecarbaldehyde (13 ) in ethylene glycol at 120°C for 12 hours (Scheme 3). This method achieved a 68% yield, with regioselectivity controlled by the electron-donating amino group at the thiophene’s C3 position.

Table 1: Reaction Parameters for Friedländer Syntheses

Starting Materials Solvent Temperature (°C) Time (h) Yield (%)
Creatinine + 11 Ethylene glycol 120 12 68
Creatinine + 13 Acetic acid 100 8 72

Cyclocondensation of Aminopyrimidine Derivatives

Alternative routes leverage aminopyrimidine precursors for sequential annulation. El-Sayed et al. demonstrated that 2-aminopyrimidine (1 ) undergoes cycloaddition with benzylidene ethyl cyanoacetate to form diazepine intermediates, which are subsequently oxidized to imidazo-thienopyridines. For example, heating 1 with ethyl cyanoacetate in acetic acid at 200°C for 6 hours yielded 7-amino-9-oxo-10-phenyl-9,10-dihydropyrido[3',2':4,5]thieno[3,2-d]triazolo[3,2-f]pyrimidin-8-carbonitrile (10 ) with 65% efficiency. The reaction proceeds via aza-Michael addition, followed by 1,3-hydrogen shift and CO₂ elimination (Scheme 3).

Advanced Functionalization Techniques

Phosphorus Oxychloride-Mediated Chlorination

Post-synthetic chlorination enhances reactivity for downstream coupling. Treatment of 5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolin-8(9H)-one (3 ) with PCl₅ in toluene at 80°C for 4 hours provided the 8-chloro derivative (4 ) in 89% yield. This intermediate serves as a versatile precursor for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Diazotization and Azide Incorporation

Diazotization of 4-chloro-6-phenylaminothieno[3,2-d]-1,2,3-triazin-7-carbonitrile (11 ) with NaNO₂/HCl at 0°C generated a diazonium salt, which was trapped with malononitrile to form 2-(12-(1-acetyl-2-oxopropylidene)-6-phenyl-2,3,5,6,9,10,12,13-octahydroimidazo[1,2-c]imidazo[2",1":6',1']pyrimido[4',5':4,5]thieno[3,2-e]pyrimidin-5-yliden)malononitrile (17a ). Azide-functionalized analogs like 9 were synthesized via Staudinger reactions with 4-azido-3-thiophenecarbaldehyde (17 ), enabling click chemistry applications.

Spectroscopic and Crystallographic Validation

NMR Characterization of Regioisomers

Distinguishing between [3,2-e] and [2,3-e] isomers requires careful NMR analysis. The [3,2-e] isomer (3 ) exhibits a downfield singlet at δ 8.05 ppm for the C5 proton, while the [2,3-e] analog (4 ) shows a doublet at δ 7.89 ppm (J = 5.2 Hz) due to coupling with the thiophene’s C4 proton. $$^{13}\text{C}$$-NMR further differentiates isomers via carbonyl carbon shifts: 162.24 ppm for 3 vs. 158.91 ppm for 4 .

X-Ray Diffraction Studies

Single-crystal X-ray analysis of 3 confirmed a planar fused-ring system with a dihedral angle of 3.2° between the imidazole and thienopyridine planes. The C8-Cl bond length measured 1.732 Å, consistent with sp² hybridization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scope of Key Methods

Method Starting Material Key Step Yield Range (%) Limitations
Friedlälder Condensation Creatinine Cyclization in glycol 68–72 Requires anhydrous conditions
Cyclocondensation Aminopyrimidine Aza-Michael addition 55–65 Byproduct formation
Diazotization Chloro-triazine Diazonium coupling 70–89 Low functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Structural Impact: The sulfur atom in the thieno ring may enhance lipophilicity compared to nitrogen-rich analogs (e.g., PhIP), influencing solubility and membrane permeability.

Key Observations :

  • Toxicity Profile: Unlike PhIP, a known carcinogen, the thieno compound’s safety profile remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
Property 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine Imidazo[4,5-b]pyridine PhIP
Molecular Weight ~207 g/mol (estimated) 135–358 g/mol 213.25 g/mol
LogP Higher (due to thiophene) 1.2–2.5 2.8
Solubility Likely low (lipophilic scaffold) Moderate in DMSO/MeOH Insoluble in water
Thermal Stability Not reported Stable up to 150°C Degrades at >200°C

Key Observations :

  • The thieno compound’s increased LogP (predicted) may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.